6-Fluoro-2-methyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methyl-1H-benzimidazol-5-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position of the benzimidazole ring enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride to form 6-fluoro-2-methyl-1H-benzimidazole, followed by reduction to obtain the amine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 6-Fluoro-2-methyl-1H-benzimidazol-5-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to bind to specific enzymes and receptors, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Methyl-1H-benzimidazol-5-amine: Lacks the fluorine atom, which may result in different biological activities.
6-Chloro-2-methyl-1H-benzimidazol-5-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
5-Fluoro-2-methyl-1H-benzimidazol-6-amine: Positional isomer with fluorine at a different position, leading to variations in activity.
Uniqueness: The presence of the fluorine atom at the 6th position in 6-Fluoro-2-methyl-1H-benzimidazol-5-amine enhances its chemical stability and biological activity compared to its analogs. This unique substitution pattern contributes to its distinct pharmacological profile and makes it a valuable compound for research and development .
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXBOIOCHKSHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.